[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol
Description
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol is a fluorinated tetrahydrofuran derivative characterized by a difluoromethyl (-CF$2$H) group and a hydroxymethyl (-CH$2$OH) substituent at the 3-position of the tetrahydrofuran (THF) ring. This structural motif combines the stereoelectronic effects of fluorine with the polar hydroxyl group, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydroxymethyl group provides a handle for further chemical modifications .
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
[3-(difluoromethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2 |
InChI Key |
UWQGGTPBWJXBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction. This step requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Attachment of the Methanol Group: The final step involves the attachment of the methanol group to the tetrahydrofuran ring. This can be achieved through nucleophilic substitution reactions using methanol or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution (Hydroxymethyl Group)
The hydroxymethyl group (-CH₂OH) can undergo nucleophilic substitution, facilitated by its alcohol functional group. This reaction type is critical for forming ethers, esters, or other derivatives. For example:
-
Reagents : Alkyl halides, sulfonates, or other electrophiles.
-
Conditions : Polar solvents (e.g., DMF), room temperature to mild heating.
-
Outcome : Substituted products (e.g., alkyl ethers, esters).
Electrophilic Reactions (Difluoromethyl Group)
The difluoromethyl group (-CF₂H) participates in electrophilic reactions due to the electron-withdrawing effect of fluorine atoms. Potential pathways include:
-
Addition reactions : With nucleophiles (e.g., Grignard reagents, amines).
-
Elimination : Under acidic conditions to form alkenes.
Difluoromethylation Pathways
While the exact synthesis of this compound is not detailed in the provided sources, related methodologies suggest potential routes:
-
Mechanochemical Difluoromethylation :
-
Catalytic Trifluoromethylation :
Nucleophilic Substitution
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydroxymethyl substitution | Alkyl halide | Polar solvent, RT | Alkyl ether/ester |
| Sulfonate ester | Base catalyst (e.g., NaH) | Substituted product |
Difluoromethylation
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Mechanochemical | TMSCF₂Br, KFHF | Solvent-free, RT, milling | Moderate (substrate-dependent) |
| Catalytic (trifluoro) | PhBDFA, CuI/DMEDA | DMF, 50–90°C | High (e.g., 82–84% in alcohols) |
Electrophilic Reactions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Acid-catalyzed elimination | H₂SO₄, heat | Elevated temperature | Alkenes (via E1/E2) |
| Nucleophilic addition |
Scientific Research Applications
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: In industrial applications, it can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Tetrahydrofuran Derivatives
(3S)-3-Fluorotetrahydro-3-Furanmethanol (CAS: 1268492-92-7)
- Structure : Features a single fluorine atom and a hydroxymethyl group at the 3-position of the THF ring.
- Molecular Formula : C$5$H$9$FO$_2$ (MW: 120.12).
- Key Differences: The monofluorinated analog lacks the electron-withdrawing and steric bulk of the difluoromethyl group, resulting in lower lipophilicity (predicted logP ~0.3 vs. ~0.5 for the difluoromethyl variant). Reduced metabolic stability compared to the difluoromethyl derivative due to fewer fluorine atoms .
Hydroxymethyl-Substituted Heterocycles
3-Furyl-(3-methoxyphenyl)methanol (CAS: 1094294-18-4)
- Structure : A furan derivative with a hydroxymethyl group and a 3-methoxyphenyl substituent.
- Molecular Formula : C${12}$H${12}$O$_3$ (MW: 204.22).
- Key Differences: The absence of fluorine reduces metabolic stability and electronic effects critical for target binding.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Predicted logP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| [3-(Difluoromethyl)THF-3-yl]methanol | C$5$H$8$F$2$O$2$ | 138.12 | ~0.5 | ~50 |
| (3S)-3-Fluorotetrahydro-3-Furanmethanol | C$5$H$9$FO$_2$ | 120.12 | ~0.3 | ~100 |
| 3-Trifluoromethylphenylpropanal | C${10}$H$9$F$_3$O | 202.17 | ~2.1 | ~5 |
Notes:
- Fluorine substitution reduces basicity and increases oxidative stability, as seen in [3-(Difluoromethyl)THF-3-yl]methanol, which is less prone to enzymatic degradation than non-fluorinated alcohols .
- The trifluoromethyl group in 3-Trifluoromethylphenylpropanal significantly increases lipophilicity but may reduce aqueous solubility, limiting its utility in hydrophilic environments .
Biological Activity
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol is a compound characterized by a unique structure that includes a tetrahydrofuran ring with a difluoromethyl group and a methanol moiety. This structure contributes to its distinctive chemical properties, making it an interesting subject for research in medicinal chemistry and potential biological applications.
The molecular formula of this compound is CHFO, with a molecular weight of approximately 164.14 g/mol. The presence of the difluoromethyl group imparts unique electronic characteristics that can influence the compound's reactivity and biological activity.
Biological Activity
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in various therapeutic areas, including:
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Potential antiviral and antiparasitic | Further research needed |
| [3-(Trifluoromethyl)tetrahydrofuran-3-yl]methanol | Improved potency in antiviral assays | Contains an additional fluorine atom |
| [3-(Methyl)tetrahydrofuran-3-yl]methanol | Reduced biological activity | Lacks fluorine substituents |
Research Findings
- Structure-Activity Relationship (SAR) : Studies indicate that the introduction of fluorinated groups can enhance biological activity due to increased lipophilicity and metabolic stability. For instance, compounds with trifluoromethyl groups have been noted to exhibit significantly improved potency in various assays compared to their non-fluorinated analogs .
- Pharmacokinetics : The pharmacokinetic profiles of related compounds suggest that modifications at the 3-position of the tetrahydrofuran ring can lead to better absorption and distribution characteristics, which are crucial for therapeutic efficacy .
- Toxicological Assessments : Preliminary toxicological evaluations indicate that compounds similar to this compound generally exhibit low toxicity in animal models, supporting their potential use in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol, and how can they influence experimental design?
- Answer: The compound’s molecular formula (C₆H₁₀F₂O₂), molecular weight (164.14 g/mol), and functional groups (difluoromethyl and hydroxymethyl) are critical for solubility, stability, and reactivity. The tetrahydrofuran ring introduces conformational constraints, affecting its interaction with solvents or reagents. Use techniques like NMR (¹H/¹⁹F) and IR spectroscopy to verify purity and structural integrity . For solubility studies, prioritize polar aprotic solvents (e.g., THF, DMSO) due to the compound’s hydrophilicity from the hydroxymethyl group .
Q. What synthetic routes are available for this compound, and what are their limitations?
- Answer: A common approach involves nucleophilic substitution or Grignard reactions. For example, reacting 3-(difluoromethyl)tetrahydrofuran with formaldehyde under controlled conditions can yield the hydroxymethyl derivative. Organometallic reagents (e.g., methylmagnesium chloride in THF) may enhance regioselectivity, but side reactions like over-alkylation require careful temperature control (0–20°C) and stoichiometric monitoring . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Answer: Combine multiple analytical methods:
- NMR spectroscopy : ¹H NMR for hydroxymethyl protons (δ ~3.5–4.0 ppm) and ¹⁹F NMR for difluoromethyl groups (δ ~-110 to -120 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) with <5 ppm mass accuracy.
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–220 nm) to assess purity (>95%) .
Q. What safety protocols are essential when handling this compound?
- Answer: While specific toxicity data are limited, assume hazards typical of fluorinated alcohols. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis . Waste disposal must comply with regulations for halogenated organics .
Advanced Research Questions
Q. How does the difluoromethyl group affect the compound’s electronic and steric properties in catalytic applications?
- Answer: The electron-withdrawing nature of the difluoromethyl group (inductive effect) increases electrophilicity at adjacent carbons, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the CF₂ group may reduce accessibility in enzyme-binding pockets or catalytic sites. Computational modeling (DFT) can predict charge distribution, while X-ray crystallography (if crystals are obtainable) reveals spatial constraints .
Q. What strategies mitigate racemization during stereoselective synthesis of this compound?
- Answer: Racemization at the hydroxymethyl-bearing carbon can occur under acidic/basic conditions. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry . Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) further suppress racemization .
Q. How does this compound interact with biological targets, and what mechanistic insights exist?
- Answer: Fluorine’s electronegativity enhances hydrogen-bonding potential, improving binding affinity to proteins (e.g., kinases or GPCRs). Molecular docking studies (PDB-based) suggest the hydroxymethyl group forms hydrogen bonds with catalytic residues, while the CF₂ group stabilizes hydrophobic pockets. In vitro assays (e.g., enzyme inhibition) should validate these interactions .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Answer: Key challenges include:
- Side reactions : Optimize reaction time and temperature to minimize byproducts (e.g., elimination products).
- Purification : Replace column chromatography with recrystallization or distillation for large-scale batches.
- Cost of fluorinated reagents : Substitute expensive fluorinating agents (e.g., DAST) with greener alternatives (e.g., Selectfluor®) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
